molecular formula C14H10N4O5S3 B2428031 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide CAS No. 314029-12-4

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

Cat. No.: B2428031
CAS No.: 314029-12-4
M. Wt: 410.44
InChI Key: PTDRYBSRDNEZRV-UHFFFAOYSA-N
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Description

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a synthetic nitrothiophene carboxamide derivative of interest in infectious disease research. Compounds within this chemical class have demonstrated potential as antibacterial agents, particularly against Gram-negative pathogens such as Escherichia coli , Saligella spp., and Salmonella spp. . The mechanism of action for related nitrothiophene carboxamides is characterized by their function as prodrugs. They require enzymatic activation within the bacterial cell by specific nitroreductases, such as NfsA and NfsB in E. coli , which reduces the nitro group and triggers the release of the bioactive compound . This selective activation by bacterial enzymes provides a basis for targeted antimicrobial activity. The molecular structure incorporates a thiazole ring, a privileged scaffold in medicinal chemistry known for its prevalence in compounds with diverse biological activities . Recent research into thiazole derivatives highlights their ongoing investigation as potential anti-inflammatory agents and inhibitors of bacterial enzymes like serine acetyltransferase (SAT), a key component in the bacterial cysteine biosynthesis pathway . This makes this compound a valuable chemical tool for researchers exploring novel antibacterial strategies, studying efflux pump mechanisms, and investigating the biochemistry of nitroreductase enzymes. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5S3/c19-13(11-5-6-12(25-11)18(20)21)16-9-1-3-10(4-2-9)26(22,23)17-14-15-7-8-24-14/h1-8H,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDRYBSRDNEZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the thiophene-2-carboxylic acid, which is then nitrated to introduce the nitro group. The next step involves the formation of the sulfonamide linkage by reacting the nitrated thiophene derivative with 4-aminobenzenesulfonamide. Finally, the thiazole ring is introduced through a cyclization reaction involving a thioamide precursor .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis. The thiazole ring can interact with various biological receptors, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article delves into the compound's biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity:

  • Thiazole ring : Known for its role in various biological processes and interactions.
  • Sulfamoyl group : Associated with antibacterial properties.
  • Nitro group : Can be reduced to amino derivatives, influencing biological behavior.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. These properties are attributed to the compound's ability to interfere with bacterial cell wall synthesis and disrupt fungal cell membranes.

  • Mechanism of Action :
    • The sulfonamide moiety is known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis, leading to bacterial growth inhibition.
    • The thiazole ring may enhance the compound's interaction with biological targets due to its electron-withdrawing nature.
  • Case Studies :
    • A study evaluated the compound against various bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Antimalarial Activity

In addition to antibacterial properties, the compound has shown potential antimalarial activity. A structure-activity relationship (SAR) study revealed that modifications on the thiazole ring significantly affected potency against Plasmodium falciparum, the malaria-causing parasite.

  • Findings :
    • Compounds similar in structure exhibited low cytotoxicity in HepG2 cell lines while maintaining high antimalarial potency .
    • Electron-withdrawing groups at specific positions on the phenyl ring were preferred for enhanced activity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
This compoundStructureAntibacterial, antifungal, antimalarialSignificant MIC values against various pathogens
N-(thiazol-2-yl)benzenesulfonamidesSimilar thiazole and sulfonamide groupsAntibacterialExhibits similar mechanisms of action
Thiophene-2-carboxamidesContains thiophene ringPotential medicinal applicationsStudied for various biological activities

In Vitro Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study ReferencePathogen TestedMIC (µg/mL)Activity Type
E. coli8Antibacterial
S. aureus4Antibacterial
P. falciparum10Antimalarial

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves three key steps: (1) formation of the thiophene-2-carboxamide core via coupling reactions (e.g., using thiophene-2-carbonyl chloride with aniline derivatives), (2) introduction of the sulfamoyl group via sulfonation, and (3) nitro group functionalization. Optimization includes using polar aprotic solvents (e.g., DMF) for sulfamoylation, controlling temperature (0–5°C for nitration to prevent byproducts), and catalysts like pyridine for amide bond formation. Yields >70% are achievable with column chromatography purification .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and what key spectral markers confirm its structure?

  • Methodological Answer :

  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.
  • ¹H/¹³C NMR : Thiophene protons appear as doublets (δ 7.2–7.8 ppm), while the sulfamoyl group shows NH signals at δ 10.1–10.5 ppm.
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the exact mass (e.g., calculated for C₁₄H₁₀N₄O₅S₃: 410.99 g/mol).
  • HPLC : Purity >95% confirmed via reverse-phase C18 columns (retention time ~12.3 min) .

Q. What in vitro assays are recommended for initial biological screening, and how should experimental controls be designed?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin for anticancer activity) and solvent controls (DMSO <0.1%). For antimicrobial screening, follow CLSI guidelines with Mueller-Hinton broth and reference strains (e.g., E. coli ATCC 25922). Dose-response curves (1–100 µM) and triplicate replicates ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Modular Synthesis : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to assess electronic effects.
  • Biological Testing : Compare IC₅₀ values across derivatives in target-specific assays (e.g., kinase inhibition).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with targets like COX-2 or EGFR. Key residues (e.g., Lys532 in EGFR) should align with pharmacophore features .

Q. How can crystallographic data resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Single-crystal X-ray diffraction reveals conformational flexibility (e.g., dihedral angles between thiophene and phenyl rings). For example, a 13.5° angle in one polymorph may enhance membrane permeability vs. 8.5° in another. Pair crystallography with solubility studies (e.g., shake-flask method) to correlate solid-state structure with bioavailability .

Q. What strategies mitigate discrepancies in NMR data due to solvent or pH effects?

  • Methodological Answer :

  • Standardized Conditions : Use deuterated DMSO for consistency, as NH protons are pH-sensitive.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., HSQC correlates thiophene C-H couplings.
  • Paramagnetic Relaxation Agents : Add Cr(acac)₃ to sharpen broad NH peaks in sulfamoyl groups .

Q. How can metabolic stability be assessed to guide lead optimization?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify metabolic liabilities.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve half-life .

Data Contradiction Analysis

Q. How to address conflicting reports on cytotoxicity in cancer vs. non-cancer cell lines?

  • Methodological Answer :

  • Dose-Dependent Effects : Test a broader range (0.1–200 µM); some compounds show selectivity at low doses.
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (Western blot for apoptosis markers like Bcl-2) to identify off-target effects.
  • Redox Activity Interference : Use ROS scavengers (e.g., NAC) to confirm if cytotoxicity is ROS-mediated .

Experimental Design Tables

Parameter Synthesis Optimization Biological Assay Design
Key Step Nitro group introductionDose-response (MTT assay)
Optimal Conditions 0°C, HNO₃/H₂SO₄, 2h24h incubation, 5% CO₂, 37°C
Critical Controls Unreacted starting material (TLC)Solvent (DMSO) and cell-only controls
Validation HPLC purity >95%IC₅₀ calculated via GraphPad Prism

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